molecular formula C15H8Cl2FN B1504701 2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile CAS No. 363-06-4

2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile

Cat. No.: B1504701
CAS No.: 363-06-4
M. Wt: 292.1 g/mol
InChI Key: WDZDQWFTUNQXBS-XFFZJAGNSA-N
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Description

2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a fluorophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the fluorophenyl group with a halogenated precursor of the dichlorophenyl group under palladium-catalyzed conditions. The reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be employed in biological studies to investigate the effects of halogenated compounds on biological systems.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

  • 2,4-Dichlorophenol: A phenolic compound with similar dichlorophenyl group.

  • 4-Fluorophenol: A phenolic compound with a fluorophenyl group.

  • 2,4-Dichlorophenyl isothiocyanate: A compound with a dichlorophenyl group and an isothiocyanate functional group.

Uniqueness: 2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile is unique due to its combination of halogenated phenyl groups and the presence of a nitrile group, which imparts distinct chemical and physical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

CAS No.

363-06-4

Molecular Formula

C15H8Cl2FN

Molecular Weight

292.1 g/mol

IUPAC Name

(E)-2-(2,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile

InChI

InChI=1S/C15H8Cl2FN/c16-12-3-6-14(15(17)8-12)11(9-19)7-10-1-4-13(18)5-2-10/h1-8H/b11-7-

InChI Key

WDZDQWFTUNQXBS-XFFZJAGNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=C(C=C(C=C2)Cl)Cl)F

SMILES

C1=CC(=CC=C1C=C(C#N)C2=C(C=C(C=C2)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=C(C=C(C=C2)Cl)Cl)F

Pictograms

Irritant

Origin of Product

United States

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